molecular formula C14H15NO4 B6924574 N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-carboxamide

N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B6924574
M. Wt: 261.27 g/mol
InChI Key: YBSNZYQBDMYTMJ-MXWKQRLJSA-N
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Description

N-[(1S,2R,4R)-7-oxabicyclo[221]heptan-2-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-14(15-10-6-9-2-4-11(10)19-9)8-1-3-12-13(5-8)18-7-17-12/h1,3,5,9-11H,2,4,6-7H2,(H,15,16)/t9-,10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSNZYQBDMYTMJ-MXWKQRLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R,4R)-7-oxabicyclo[221]heptan-2-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps One common method starts with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction This reaction involves a diene and a dienophile under controlled temperature and pressure conditions to form the bicyclic structure

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Scientific Research Applications

N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-carboxylate
  • N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-benzodioxole-5-methylamide

Uniqueness

Compared to similar compounds, N-[(1S,2R,4R)-7-oxabicyclo[221]heptan-2-yl]-1,3-benzodioxole-5-carboxamide stands out due to its specific structural features, which confer unique reactivity and biological activity

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